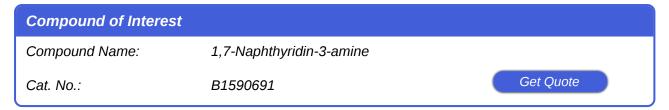


A Technical Guide to the Chemical Properties of 1,7-Naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1,7-Naphthyridin-3-amine**. The information is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Chemical Properties

1,7-Naphthyridin-3-amine is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. The strategic placement of nitrogen atoms within its fused ring system imparts unique electronic and steric characteristics that are of significant interest in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of **1,7-Naphthyridin-3-amine** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.



Property	Value	Source
CAS Number	58680-42-5	INVALID-LINK
Molecular Formula	C ₈ H ₇ N ₃	INVALID-LINK
Molecular Weight	145.16 g/mol	INVALID-LINK
Appearance	Pale yellow crystalline powder	Commercial Suppliers
Melting Point	190-195 °C	Commercial Suppliers
Solubility	Limited solubility in water; soluble in polar aprotic solvents such as DMSO and DMF.	Commercial Suppliers
pKa (Predicted)	4.5 ± 0.3	INVALID-LINK

Spectroscopic Data

The structural elucidation of **1,7-Naphthyridin-3-amine** relies on various spectroscopic techniques. While specific experimental spectra for the parent compound are not readily available in the public domain, data from closely related substituted **1,7-naphthyridine** and **1,8-naphthyridine** derivatives, along with general principles of spectroscopy for aromatic amines, allow for the prediction of its key spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR chemical shifts are crucial for confirming the molecular structure. Based on data from substituted naphthyridine analogs, the expected chemical shift ranges for **1,7-Naphthyridin-3-amine** are summarized in Table 2. The exact values will be influenced by the solvent and experimental conditions.



Atom	Predicted ¹H Chemical Shift (δ, ppm)	Predicted ¹³ C Chemical Shift (δ, ppm)
NH ₂	5.0 - 7.0 (broad singlet)	-
Aromatic Protons	7.0 - 9.0	110 - 160
Quaternary Carbons	-	120 - 160

Note: The predicted values are based on published data for substituted 1,8-naphthyridine-3-carbonitrile and other related naphthyridine structures. Specific assignments would require experimental verification.[1]

Infrared (IR) Spectroscopy

The IR spectrum of **1,7-Naphthyridin-3-amine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-H (Amine)	3400 - 3250 (two bands)	Asymmetric and symmetric stretching
C-H (Aromatic)	3100 - 3000	Stretching
C=N and C=C (Aromatic)	1650 - 1450	Stretching
N-H (Amine)	1650 - 1580	Bending (scissoring)
C-N (Aromatic Amine)	1335 - 1250	Stretching

Mass Spectrometry (MS)

In mass spectrometry, **1,7-Naphthyridin-3-amine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃, which is characteristic of nitrogen-containing heterocyclic compounds. The predicted monoisotopic mass is 145.064 Da.[2]



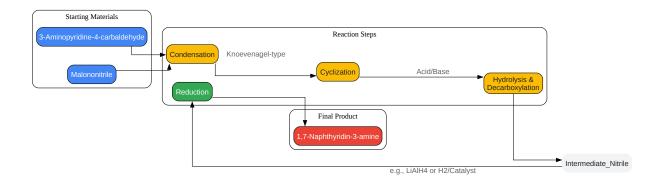
Synthesis and Reactivity

The synthesis of the 1,7-naphthyridine scaffold can be achieved through various synthetic strategies. While a specific, detailed protocol for the direct synthesis of **1,7-Naphthyridin-3-amine** is not extensively documented, a plausible synthetic route can be devised based on established methods for analogous compounds.

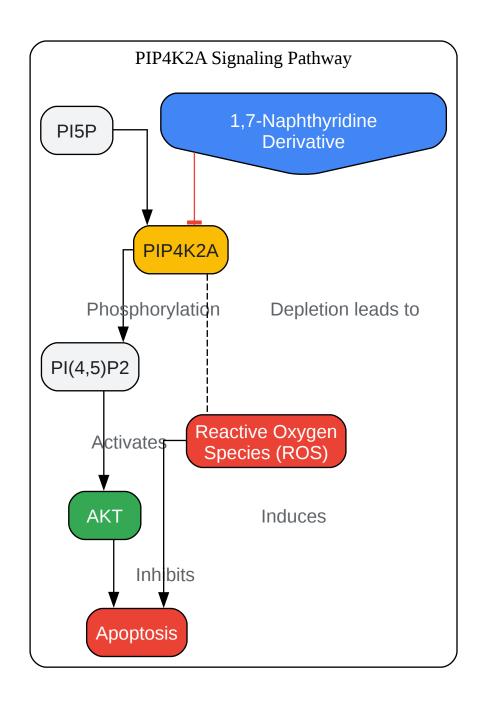
Proposed Synthetic Workflow

A common approach to constructing the 1,7-naphthyridine core involves the condensation of a suitably substituted aminopyridine derivative with a three-carbon component. A potential synthetic workflow is illustrated below.









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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of 1,7-Naphthyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590691#1-7-naphthyridin-3-amine-chemical-properties]

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